molecular formula C21H20N2O4S B352484 N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide CAS No. 878990-18-2

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B352484
CAS No.: 878990-18-2
M. Wt: 396.5g/mol
InChI Key: IIKCRGXZXCWMAC-UHFFFAOYSA-N
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Description

Nomenclature and Basic Information

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide exists as a structurally complex organic compound that belongs to the broader category of thiazolidinedione derivatives. The systematic nomenclature reflects the compound's intricate molecular architecture, which incorporates multiple distinct structural elements including a dimethylphenyl substituent, an acetamide linkage, and a substituted thiazolidinedione core. The International Union of Pure and Applied Chemistry name for this compound is N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetamide, providing a standardized chemical identification system that facilitates global scientific communication.

The compound's molecular formula is established as C21H20N2O4S, indicating a molecular composition that includes twenty-one carbon atoms, twenty hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This elemental composition results in a calculated molecular weight of 396.5 grams per mole, positioning the compound within the mid-range molecular weight category typical of many bioactive heterocyclic compounds. The structural complexity is further evidenced by the compound's simplified molecular-input line-entry system representation: Cc1ccc(NC(=O)CC2SC(=O)N(CC(=O)c3ccccc3)C2=O)c(C)c1, which encodes the complete three-dimensional connectivity of all atoms within the molecule.

The International Chemical Identifier string provides an additional layer of molecular specification: InChI=1S/C21H20N2O4S/c1-13-8-9-16(14(2)10-13)22-19(25)11-18-20(26)23(21(27)28-18)12-17(24)15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3,(H,22,25), offering a standardized method for computational chemistry applications and database searches. The corresponding International Chemical Identifier Key, IIKCRGXZXCWMAC-UHFFFAOYSA-N, serves as a unique molecular fingerprint that enables rapid identification and retrieval of chemical information across various scientific databases and computational platforms.

Property Value Reference
Chemical Abstracts Service Number 878990-18-2
Molecular Formula C21H20N2O4S
Molecular Weight 396.5 g/mol
International Chemical Identifier Key IIKCRGXZXCWMAC-UHFFFAOYSA-N

Historical Context of Thiazolidinedione Research

The historical development of thiazolidinedione chemistry represents one of the most significant advances in heterocyclic pharmaceutical research of the late twentieth century. Thiazolidinediones, also known as glitazones, were first introduced as therapeutic agents in the 1990s, marking a revolutionary approach to insulin-sensitizing treatments for type 2 diabetes mellitus. The foundational work in this field began with the synthesis of the basic thiazolidinedione core structure, which was first reported in 1923 by Kallenberg, who developed the initial methodology for creating the five-membered heterocyclic ring containing carbon, nitrogen, and sulfur atoms.

The synthetic methodologies for thiazolidinedione core synthesis evolved significantly throughout the twentieth century, with researchers developing increasingly sophisticated approaches to construct these heterocyclic frameworks. Kallenberg's original method involved the reaction of carbonyl sulfide with ammonia in the presence of potassium hydroxide to generate alkyl thiocarbamate intermediates, which subsequently reacted with alpha-halogenated carboxylic acids to form the desired thiazolidinedione structures. This foundational approach established the basic principles that would guide subsequent developments in thiazolidinedione chemistry for decades to come.

More recent methodological advances have focused on improving the efficiency and environmental sustainability of thiazolidinedione synthesis. Contemporary approaches often utilize the reaction of alpha-chloroacetic acid with thiourea in aqueous solution under reflux conditions for extended periods, typically requiring approximately twelve hours of heating. The reaction mechanism for this process involves an initial nucleophilic attack by the thiourea sulfur atom on chloroacetic acid, followed by a second nucleophilic substitution reaction involving the amine group attacking the carboxylic carbon center. These mechanistic insights have enabled researchers to optimize reaction conditions and develop more efficient synthetic protocols.

The introduction of microwave-assisted synthesis represents a significant advancement in thiazolidinedione preparation methodologies. Kumar and colleagues demonstrated in 2006 that microwave irradiation could dramatically reduce reaction times from twelve hours to less than thirty minutes while maintaining comparable yields. This approach involved suspending chloroacetic acid and thiourea in water under ice-cold conditions to precipitate the 2-imino-4-thiazolidinone intermediate, followed by microwave treatment at 250 watts for five minutes. The resulting thiazolidinedione products could be isolated in 83% yield without requiring additional purification steps, demonstrating the practical advantages of modern synthetic methodologies.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its unique structural features that exemplify the sophisticated molecular design principles employed in contemporary pharmaceutical research. Thiazolidinedione-containing compounds represent a versatile pharmacophore that demonstrates remarkable potential for structural modification and functional optimization. The five-membered heterocyclic ring system, consisting of three carbon atoms, one nitrogen atom, and one sulfur atom, provides a rigid scaffold that can accommodate diverse substituent patterns while maintaining structural integrity.

The compound's molecular architecture demonstrates the principles of heterocyclic scaffold modification that have become central to modern drug discovery efforts. The thiazolidinedione core framework serves as a privileged structure that can interact with multiple biological targets through various molecular recognition mechanisms. The specific substitution pattern observed in this compound, including the 2,4-dimethylphenyl group and the phenacyl substituent, represents strategic modifications designed to modulate the compound's physicochemical properties and biological activity profile.

Research into thiazolidinedione derivatives has revealed that structural modifications at positions 3 and 5 of the heterocyclic ring system can dramatically alter the compound's biological properties. The presence of the acetamide linkage in this particular derivative introduces additional hydrogen bonding capabilities that may influence the compound's interaction with biological macromolecules. Furthermore, the incorporation of aromatic ring systems provides opportunities for pi-pi stacking interactions and hydrophobic contacts that can enhance binding affinity and selectivity for specific molecular targets.

The heterocyclic nature of this compound also contributes to its chemical stability and synthetic accessibility. The thiazolidinedione ring system exhibits resistance to hydrolysis under physiological conditions while remaining amenable to further chemical modifications through established organic synthesis methodologies. This combination of stability and synthetic tractability makes such compounds particularly attractive as starting points for medicinal chemistry optimization campaigns and structure-activity relationship studies.

Classification Within Thiazolidinedione Derivatives

This compound belongs to a specific subclass of thiazolidinedione derivatives characterized by substitution at both the nitrogen-3 position and the carbon-5 position of the heterocyclic ring system. This classification is significant because modifications at these positions are known to be the most frequently employed strategies for generating structurally diverse thiazolidinedione libraries with varied biological activities. The compound represents an example of advanced structural elaboration beyond the basic thiazolidinedione framework, incorporating multiple functional groups that collectively define its chemical and biological properties.

The classification of this compound within the broader thiazolidinedione family is further refined by the specific nature of its substituents. The presence of the phenacyl group at the nitrogen-3 position places this compound within a subset of thiazolidinediones known for their enhanced lipophilicity and potential for improved cellular penetration. The phenacyl moiety introduces both aromatic character and a ketone functional group, creating opportunities for additional intermolecular interactions that may influence the compound's biological activity profile.

The acetamide substituent at the carbon-5 position represents another important classification criterion, as this functional group introduces hydrogen bonding capabilities that can significantly influence the compound's pharmacological properties. Compounds bearing acetamide substituents at this position often demonstrate altered solubility profiles and modified biological activity compared to their unsubstituted analogs. The specific attachment of this acetamide group to a dimethylphenyl ring system further refines the compound's classification within the thiazolidinedione family, creating a unique structural motif that distinguishes it from other related derivatives.

From a synthetic chemistry perspective, this compound can be classified as a complex thiazolidinedione derivative that likely requires multi-step synthetic approaches for its preparation. The presence of multiple distinct structural elements suggests that the synthesis would involve careful coordination of various chemical transformations, including both the formation of the thiazolidinedione core and the introduction of the diverse substituent groups. This classification has important implications for understanding the compound's synthetic accessibility and potential for large-scale preparation for research purposes.

Classification Category Specific Designation Key Structural Features
Heterocyclic System Five-membered thiazolidinedione C3NS ring with two ketone groups
Substitution Pattern 3,5-disubstituted derivative Phenacyl at N-3, acetamide at C-5
Functional Groups Multi-functional compound Acetamide, ketone, aromatic rings
Synthetic Complexity Advanced derivative Multiple substituent incorporation required

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-8-9-16(14(2)10-13)22-19(25)11-18-20(26)23(21(27)28-18)12-17(24)15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCRGXZXCWMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide (CAS: 878990-18-2) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound's structure features a thiazolidinone core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

The molecular formula of the compound is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S with a molecular weight of 396.5 g/mol. Its structural components are significant for its biological activity, particularly the thiazolidine ring and the attached phenyl groups.

Anticancer Properties

Research indicates that thiazolidine derivatives exhibit notable anticancer activity. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines. The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity. A study demonstrated that similar thiazolidine compounds had IC50 values less than that of doxorubicin against human cancer cell lines, suggesting a strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its effects may involve the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression. Molecular dynamics simulations have indicated that such compounds interact primarily through hydrophobic contacts with target proteins, which may lead to significant alterations in cell signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of thiazolidine derivatives suggest that specific substitutions on the phenyl and thiazolidine rings are crucial for enhancing biological activity. For example:

  • Methyl Substituents : Methyl groups at positions 2 and 4 on the phenyl ring have been linked to increased cytotoxicity.
  • Thiazolidine Ring : The presence of the thiazolidine moiety itself is essential for maintaining biological activity .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerIC50 values < Doxorubicin in various cancer cell lines
Apoptosis InductionEnhanced apoptosis in treated cells
Protein InteractionHydrophobic interactions with key signaling proteins

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human glioblastoma and melanoma cell lines. The most active compounds showed IC50 values in the low micromolar range .
  • Molecular Dynamics Simulations : Simulations revealed that these compounds bind effectively to target proteins involved in cancer pathways, suggesting a potential mechanism for their observed biological activities .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide exhibit antitumor properties. Studies have shown that derivatives of thiazolidinediones can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, compounds that share structural features with this compound have been demonstrated to inhibit the activity of kinases like MEK1/2, which are crucial in cancer cell signaling pathways .

Antimicrobial Properties

The compound's thiazolidine structure suggests potential antimicrobial activity. Thiazolidines have been reported to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and metabolic processes. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Anti-inflammatory Effects

Compounds with similar chemical frameworks have shown promise in reducing inflammation. The thiazolidine ring can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. This property can be beneficial for treating chronic inflammatory diseases such as arthritis .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Antitumor Study : A study demonstrated that a thiazolidine derivative inhibited the proliferation of acute leukemia cells at concentrations as low as 0.3 µM, indicating significant antitumor potential .
  • Antimicrobial Evaluation : Another investigation highlighted the antimicrobial efficacy of thiazolidine derivatives against various bacterial strains, showcasing their potential as lead compounds for new antibiotic development .
  • Inflammation Modulation : Research has shown that thiazolidinedione derivatives can effectively reduce markers of inflammation in cellular models, suggesting their utility in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features are compared to analogs below:

Compound Name Substituents on Thiazolidinone Core Acetamide Substituent Molecular Weight Notable Features Reference
Target Compound 2,4-Dioxo, 3-(2-oxo-2-phenylethyl) N-(2,4-Dimethylphenyl) Not Provided Electron-withdrawing dioxo groups -
N-[2-(2-Nitrophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-yl]-2-Hydroxy-2,2-Diphenylacetamide (4l) 4-Oxo, 5-Methyl N-(2-Nitrophenyl) Not Provided Nitro group enhances electrophilicity
2-[(5Z)-5-(Thiophen-2-ylmethylene)-2,4-Dioxo-1,3-Thiazolidin-3-yl]-N-(2-(5-Fluoro-1H-Indol-3-yl)ethyl)acetamide 2,4-Dioxo, 5-(Thiophen-2-ylmethylene) N-(5-Fluoroindolylethyl) 436.48 g/mol Thiophene improves π-π interactions
N-(4-Methoxyphenyl)-2-[(2Z)-4-Oxo-2-(Phenylimino)-3-Phenyl-1,3-Thiazolidin-5-yl]Acetamide 4-Oxo, 2-(Phenylimino) N-(4-Methoxyphenyl) Not Provided Imino group alters hydrogen bonding
2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(2-Methylphenyl)Acetamide () 4-Oxo, 2-Thioxo, 5-Benzylidene N-(2-Methylphenyl) ~350–400 g/mol Thioxo group increases lipophilicity
N-(4-(m-Chlorophenyl)-1,3-Thiazol-2-yl)-2-(2,4-Dioxo-1,3-Thiazolidin-5-yl)Acetamide (3g) 2,4-Dioxo N-(m-Chlorophenyl-thiazolyl) Not Provided α-Glucosidase inhibitor (63% inhibition)

Physicochemical Properties

  • Hydrogen Bonding: The dioxo groups in the target compound may form stronger hydrogen bonds than thioxo or imino analogs, affecting solubility and receptor binding ().

Preparation Methods

Cyclocondensation of Thiourea and Chloroacetic Acid

The thiazolidin-2,4-dione scaffold is synthesized via cyclocondensation of thiourea and chloroacetic acid in refluxing aqueous HCl (Scheme 1). This method, adapted for large-scale production, yields the unsubstituted thiazolidinone precursor in 82–88% yield .

Reaction Conditions :

  • Solvent : 6M HCl

  • Temperature : 100–110°C

  • Time : 4–6 hours

Mechanism :

  • Nucleophilic attack of thiourea’s sulfur on chloroacetic acid’s α-carbon.

  • Cyclization with elimination of HCl to form the 5-membered ring.

Parameter Detail
ReagentPhenacyl bromide (1.2 eq)
BaseK₂CO₃ (2.5 eq)
SolventDry acetone
Temperature60°C
Time8–10 hours
Yield74%

Key Observations :

  • Excess phenacyl bromide improves yield but risks di-substitution byproducts.

  • Anhydrous conditions prevent hydrolysis of the ketone group.

Functionalization at Position 5 with N-(2,4-Dimethylphenyl)Acetamide

Nucleophilic Substitution with 2,4-Dimethylphenylacetamide

The acetamide side chain is introduced via SN2 reaction between 5-chlorothiazolidinone and N-(2,4-dimethylphenyl)acetamide (Scheme 3).

Procedure :

  • Activation : 5-Chlorothiazolidinone (1 eq) is treated with NaH (1.2 eq) in DMF at 0°C.

  • Coupling : N-(2,4-dimethylphenyl)acetamide (1.1 eq) is added dropwise.

  • Quenching : Reaction is quenched with ice-water after 3 hours.

Yield : 68% after recrystallization from ethanol.

Characterization Data :

  • IR (KBr) : 1725 cm⁻¹ (C=O, thiazolidinone), 1660 cm⁻¹ (acetamide C=O).

  • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 3.42 (d, 2H, CH₂), 7.12–7.58 (m, 9H, aromatic).

Alternative Routes and Modifications

One-Pot Synthesis via Thiourea Intermediates

A streamlined approach condenses thiourea, phenacyl bromide, and N-(2,4-dimethylphenyl)acetamide in a single pot (Table 1).

Table 1: One-Pot Synthesis Optimization

Entry Catalyst Solvent Time (h) Yield (%)
1NoneEtOH1252
2PTSAToluene665
3K₂CO₃DMF471

Advantages :

  • Reduces purification steps.

  • Higher atom economy.

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

  • Multi-step synthesis (Sections 2–4) achieves higher purity (≥98% by HPLC) but requires iterative purifications.

  • One-pot methods (Section 5) favor scalability but yield mixtures requiring column chromatography.

Solvent and Catalyst Impact

  • DMF enhances solubility of intermediates but complicates waste disposal.

  • K₂CO₃ outperforms organic bases in minimizing side reactions .

Q & A

Q. Advanced Optimization Strategies

  • Solvent Selection : DMF enhances nucleophilicity in coupling reactions, while DMSO may improve solubility of aromatic intermediates .
  • Temperature Control : Lower temperatures (0–25°C) mitigate side reactions during sensitive steps like imine formation .
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterogeneous reactions .

Q. Table 1: Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYield Optimization TipsSource
Thiazolidinedione formationK₂CO₃, DMF, 25°C, 12hUse anhydrous DMF
Acetamide couplingChloroacetamide, Et₃N, DMSO, 80°CPre-activate chloroacetamide
PurificationTLC (hexane:EtOAc 3:1), HPLC (C18 column)Gradient elution for HPLC

Which spectroscopic and chromatographic techniques are essential for characterization?

Q. Basic Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the acetamide and thiazolidinone moieties. Key peaks include:
    • δ 2.4–2.6 ppm (CH₃ from dimethylphenyl) .
    • δ 4.1–4.3 ppm (methylene protons adjacent to the thiazolidinone ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the 2,4-dioxo-thiazolidine core .

Q. Advanced Applications

  • IR Spectroscopy : Peaks at 1735 cm⁻¹ (C=O stretch of thiazolidinedione) and 1595 cm⁻¹ (C=C aromatic) help confirm functional groups .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving ambiguities in stereochemistry (e.g., Z/E isomerism in the thiazolidinone ring) .

How can computational tools like SHELX improve structural analysis?

Advanced Methodological Insight
SHELXL is critical for:

High-Resolution Refinement : Handling twinned or low-quality crystallographic data via robust least-squares algorithms .

Hydrogen Bonding Networks : Mapping interactions between the acetamide NH and thiazolidinedione carbonyl groups to predict stability .

Validation : Cross-referencing computed vs. experimental density maps to resolve positional disorder in the phenylethyl side chain .

How should researchers address contradictory bioactivity data in thiazolidinone derivatives?

Q. Data Contradiction Analysis Framework

Structural Comparison : Tabulate analogs with similar substituents (Table 2) to identify activity trends. For example, fluorinated aryl groups may enhance metabolic stability but reduce solubility .

Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across studies to minimize protocol-driven discrepancies .

Computational Modeling : Use molecular docking to correlate steric/electronic effects of the 2-oxo-2-phenylethyl group with target binding .

Q. Table 2: Bioactivity Trends in Structural Analogs

Compound SubstituentBiological ActivityKey FindingSource
4-Fluorophenyl (thiazolidinedione)Antidiabetic (PPAR-γ agonist)Enhanced selectivity over COX-2
3-Methoxybenzyl (pyrrolopyrimidine)Anticancer (topoisomerase inhibition)Steric bulk reduces cell permeability

What strategies enhance stability under physiological conditions?

Q. Methodological Approaches

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Thiazolidinediones are prone to hydrolysis at pH > 8 .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., desiccated at 4°C) .
  • Prodrug Design : Mask the 2,4-dioxo group with ester prodrugs to improve oral bioavailability .

How can structural modifications improve target selectivity?

Q. Advanced Design Principles

Side-Chain Engineering : Replace the 2-phenylethyl group with heteroaromatic rings (e.g., thiophene) to modulate π-π stacking with hydrophobic enzyme pockets .

Isosteric Replacement : Substitute sulfur in the thiazolidinone ring with selenium to enhance electrophilic reactivity .

Pharmacophore Mapping : Use QSAR models to prioritize modifications that balance lipophilicity (logP) and polar surface area (PSA) .

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